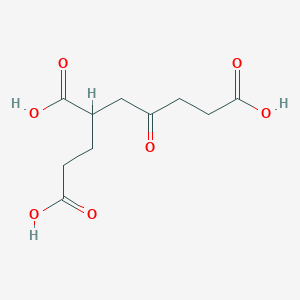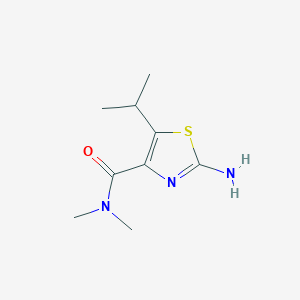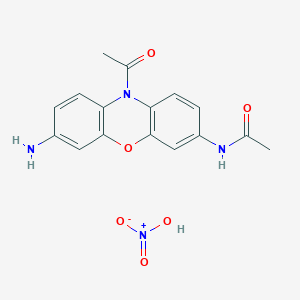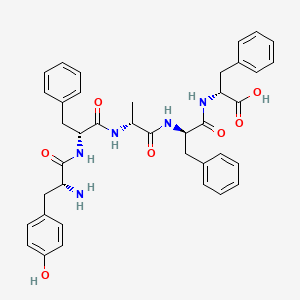
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropanation reactions, where a suitable cyclopropane derivative is subjected to ring expansion to form the cyclobutane ring. This process often employs reagents such as diazo compounds and transition metal catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation followed by purification steps to isolate the desired enantiomer. Techniques such as chiral chromatography can be employed to achieve high enantiomeric purity, which is crucial for applications in pharmaceuticals and other fields .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxycarbonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Aplicaciones Científicas De Investigación
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a precursor for pharmaceutical agents is being explored, especially in the synthesis of drugs with chiral centers.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism by which (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- (1R,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
Uniqueness
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable entity in various research and industrial applications .
Propiedades
Número CAS |
648433-15-2 |
|---|---|
Fórmula molecular |
C13H13O4- |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m0/s1 |
Clave InChI |
QPQJKZNHXUCVLC-WDEREUQCSA-M |
SMILES isomérico |
C1C[C@H]([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)



![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)






![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)

![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
